molecular formula C17H16N2O B188340 3-benzyl-2-ethylquinazolin-4(3H)-one CAS No. 297762-56-2

3-benzyl-2-ethylquinazolin-4(3H)-one

Cat. No. B188340
CAS RN: 297762-56-2
M. Wt: 264.32 g/mol
InChI Key: NARRNFVSQSGDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-ethylquinazolin-4(3H)-one is a heterocyclic compound that has attracted attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique chemical and biological properties, making it a promising candidate for various research fields.

Mechanism of Action

The mechanism of action of 3-benzyl-2-ethylquinazolin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-benzyl-2-ethylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-2-ethylquinazolin-4(3H)-one in lab experiments is its versatility. This compound can be used in various assays to study its effects on different biological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to ensure that proper safety protocols are followed.

Future Directions

There are several future directions for research on 3-benzyl-2-ethylquinazolin-4(3H)-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. In addition, there is potential for the development of new derivatives of this compound with improved properties and specificity for different biological targets.

Scientific Research Applications

3-benzyl-2-ethylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.

properties

CAS RN

297762-56-2

Product Name

3-benzyl-2-ethylquinazolin-4(3H)-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-benzyl-2-ethylquinazolin-4-one

InChI

InChI=1S/C17H16N2O/c1-2-16-18-15-11-7-6-10-14(15)17(20)19(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

NARRNFVSQSGDNM-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethyl-3-benzyl-quinazolin-4-one is prepared following the procedure set forth in part (A) above, but substituting N-benzyl-2-(propanoylamino)-benzamide for N-(1-benzoylethyl)-2-(formylamino)-benzamide (“Compound E”). Compound E is brominated by heating in acetic acid with bromine to provide 2-(1-bromoethyl)-3-benzyl-quinazolin-4-one (“Compound F”). Compound F is treated with 4-methoxy-aniline in triethylamine to provide 2-(1-(4-methoxyphenylamino)ethyl)-3-benzyl-quinazolin-4-one (“Compound G”). Compound G is then acylated with benzoyl chloride to provide 2-(1-(N-benzoyl-N-(4-methoxyphenyl)-aminoethyl)-3-benzyl-quinazolin-4-one.
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